molecular formula C11H21ClN2O2 B3101865 tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 1403676-97-0

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Cat. No.: B3101865
CAS No.: 1403676-97-0
M. Wt: 248.75
InChI Key: PEFVMMCFCHFPIN-UHFFFAOYSA-N
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Description

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride (CAS 1403676-97-0) is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₁H₂₁ClN₂O₂, with a molecular weight of 248.75 g/mol . The compound is widely used as a building block in pharmaceutical synthesis due to its rigid bicyclic scaffold, which enhances binding specificity in drug candidates. It is typically stored under inert conditions at room temperature and has a purity of ≥98% . Safety data indicate hazards for skin/eye irritation (H315, H319) .

Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFVMMCFCHFPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride, with the CAS number 149771-44-8, is a bicyclic compound notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Membrane Permeability : The compound's structure allows it to cross biological membranes effectively, suggesting potential as a drug candidate .
  • Receptor Binding : Studies indicate that it exhibits binding affinity with specific receptors involved in neurotransmission and metabolic processes .

Pharmacokinetics

Pharmacokinetic studies reveal important characteristics regarding absorption, distribution, metabolism, and excretion (ADME):

ParameterObservations
GI Absorption High
Blood-Brain Barrier Permeant
P-glycoprotein Substrate No
CYP Inhibition No significant inhibition noted

These properties suggest that the compound may have favorable bioavailability and therapeutic efficacy .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, potentially serving as a scaffold for developing new antibiotics .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Properties :
    • Researchers tested various derivatives of the compound against resistant strains of bacteria.
    • Results indicated that certain modifications enhanced its antibacterial activity significantly .
  • Neuroprotection Study :
    • A study assessed the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress.
    • Findings suggested a dose-dependent protective effect, indicating its potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Similarity Score Key Differences
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride 1403676-97-0 C₁₁H₂₁ClN₂O₂ 248.75 8-position Boc, hydrochloride salt 1.00 Reference compound
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate 149771-44-8 C₁₁H₂₀N₂O₂ 212.29 3-position Boc - Positional isomer; no hydrochloride
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane 134003-84-2 C₁₁H₂₀N₂O₂ 212.29 Smaller bicyclo[2.2.1] core 0.98 Reduced ring strain; altered steric profile
tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 1341038-78-5 C₁₄H₂₆N₂O₂ 254.37 Aminoethyl side chain - Enhanced polarity; potential linker functionality
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride 1427195-31-0 C₁₂H₂₃ClN₂O₂ 262.78 Free amine at 8-position - Higher basicity; reactive for coupling
Key Observations:
  • Substituent Position : The Boc group at the 3-position (CAS 149771-44-8) versus 8-position alters electronic distribution, affecting hydrogen-bonding capabilities in drug-receptor interactions .
  • Functional Groups: The aminoethyl side chain in CAS 1341038-78-5 introduces a reactive primary amine, enabling conjugation in prodrug designs .

Q & A

Q. What are the common synthetic routes for tert-Butyl 3,8-diazabicyclooctane-8-carboxylate hydrochloride?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the bicyclic amine scaffold. Key steps include cyclization of a precursor amine (e.g., 3,8-diazabicyclooctane) using tert-butyl dicarbonate under basic conditions, followed by hydrochloride salt formation. Patents describe the use of intermediates like 8-azabicyclooctane derivatives functionalized with chloropyrimidine or trifluoromethyl groups for further modifications . Table 1 : Common Synthetic Intermediates
IntermediateCAS NumberRole in SynthesisReference
3,8-Diazabicyclooctane149771-44-8Core scaffold
Boc-protected derivative201162-53-0Amine protection
Chloropyrimidine-substituted analogN/AFunctionalization

Q. How is the compound characterized structurally and for purity?

  • Methodological Answer : Structural confirmation relies on 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify bicyclic geometry and Boc-group integrity. Purity is assessed via HPLC (≥95% by area normalization) and mass spectrometry. X-ray crystallography is used for absolute stereochemical determination in derivatives (e.g., endo/exo configurations) .

Advanced Research Questions

Q. How can synthetic yields be optimized for tert-Butyl 3,8-diazabicyclooctane-8-carboxylate hydrochloride?

  • Methodological Answer : Optimization involves:
  • Catalyst screening : Palladium or nickel catalysts improve cyclization efficiency in strained bicyclic systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection kinetics .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during HCl salt formation .
    Note : Contradictions in yield data (e.g., 70–90% in patents vs. 50–60% in lab-scale reports) may arise from substrate purity or scaling effects .

Q. What strategies enable regioselective functionalization at the 3- vs. 8-positions of the bicyclic scaffold?

  • Methodological Answer :
  • 3-position : Electrophilic substitution (e.g., chloropyrimidine coupling) is favored due to steric accessibility .
  • 8-position : Boc protection directs nucleophilic attacks (e.g., Suzuki-Miyaura cross-coupling) to the free amine .
    Table 2 : Functionalization Examples
PositionReaction TypeExample ProductReference
3Chloropyrimidine coupling3-(2-Chloropyrimidin-4-yl) derivative
8Hydroxyl group introduction3-endo-Hydroxy analog

Q. How can computational methods aid in analyzing stereochemical outcomes?

  • Methodological Answer : Density Functional Theory (DFT) predicts energy barriers for endo/exo isomer formation during cyclization. Molecular docking studies (e.g., with tropane alkaloid targets) rationalize bioactivity differences between stereoisomers .

Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Dynamic NMR : Detects conformational exchange in solution vs. solid-state structures .
  • Crystallographic refinement : Resolves discrepancies in substituent orientation (e.g., axial vs. equatorial Boc groups) .

Q. How is this scaffold applied in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer : The bicyclic amine serves as a rigid linker in PROTACs, enhancing ternary complex stability. For example, derivatives with quinazoline or pyridazine moieties enable selective protein degradation .

Data Contradiction Analysis

Q. Why do reported melting points vary for Boc-protected derivatives (e.g., 58–59°C vs. 91–93°C)?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated salts).
  • Impurity profiles : Residual solvents (e.g., DCM, ethyl acetate) lower observed melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride

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